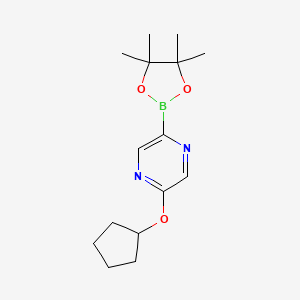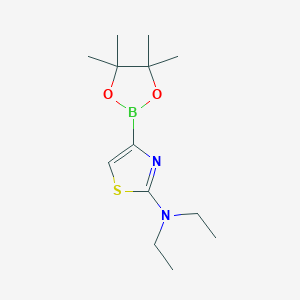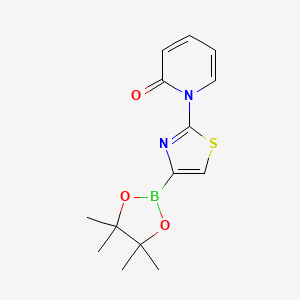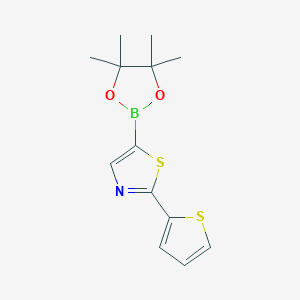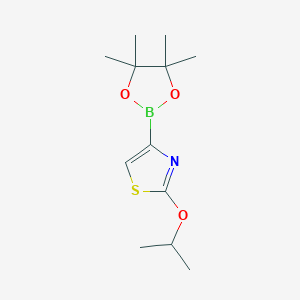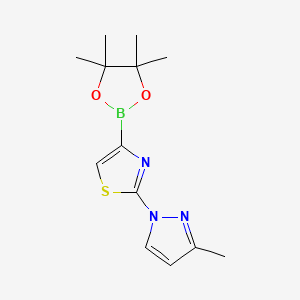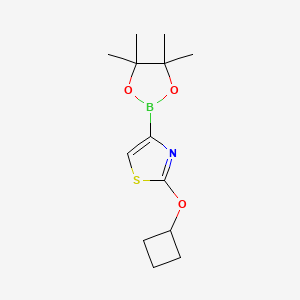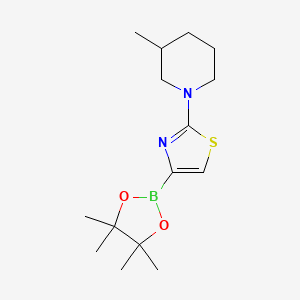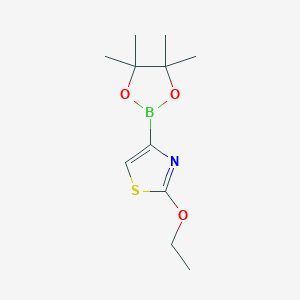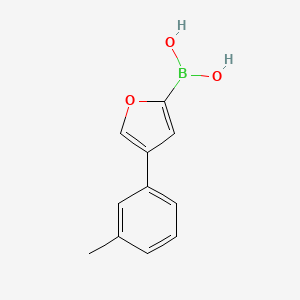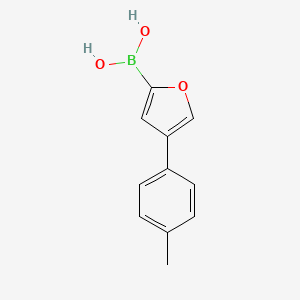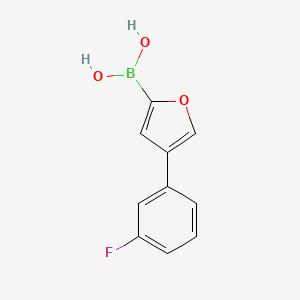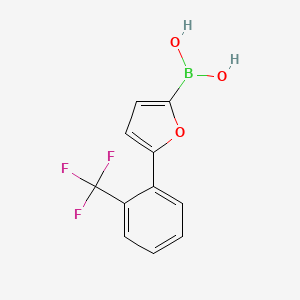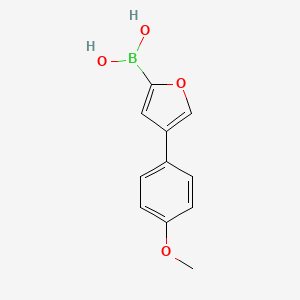
4-(4-Methoxyphenyl)furan-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)furan-2-boronic acid is an organic compound that belongs to the class of boronic acids. It features a furan ring and a methoxy group attached to the phenyl ring. Boronic acids are known for their unique reactivity with diols, amino alcohols, and other molecules containing hydroxyl or amine groups . This compound has a molecular formula of C11H11BO4 and a molecular weight of 218.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Methoxyphenyl)furan-2-boronic acid can be synthesized via the Suzuki-Miyaura cross-coupling reaction. This involves the coupling of 4-bromo-2-methoxyphenylfurane with phenylboronic acid in the presence of a palladium catalyst. The reaction typically proceeds in aprotic solvents such as DMF or toluene under mild conditions. The product can be purified by column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the Suzuki-Miyaura coupling reaction. This process is favored due to its efficiency and the mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)furan-2-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction is widely used for forming carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts, phenylboronic acid, 4-bromo-2-methoxyphenylfurane.
Conditions: Aprotic solvents (e.g., DMF, toluene), mild temperatures.
Major Products: The major product of the Suzuki-Miyaura reaction involving this compound is typically a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
4-(4-Methoxyphenyl)furan-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-(4-Methoxyphenyl)furan-2-boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction. This reaction proceeds through a series of steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Carboxyphenylboronic acid
Comparison: 4-(4-Methoxyphenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a methoxy group, which can influence its reactivity and the types of products formed in reactions. Compared to other boronic acids, it offers distinct advantages in terms of forming specific biaryl compounds and its potential biological activities .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRTRRKZHFANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=C(C=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
